Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

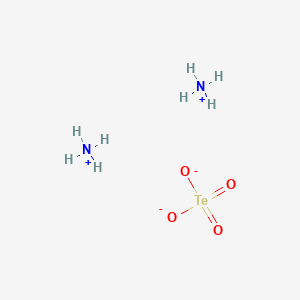

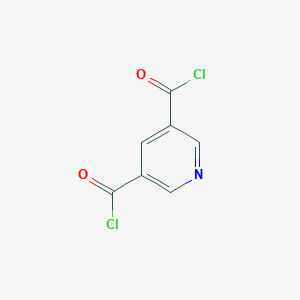

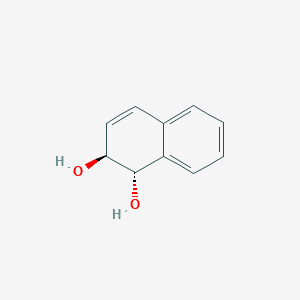

“Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” is a chemical compound with the molecular formula C15H22O9S . It is a derivative of glucose, where the hydroxyl groups have been replaced by acetyl groups and the anomeric oxygen has been replaced by a sulfur atom .

Molecular Structure Analysis

The molecular structure of “Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” consists of a six-membered ring (pyranose form) with five carbon atoms and one sulfur atom . The hydroxyl groups attached to the carbon atoms in the ring are replaced by acetyl groups, and the anomeric carbon is linked to a methyl group through a sulfur atom .

Physical And Chemical Properties Analysis

“Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside” has a molecular weight of 378.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not detailed in the retrieved sources.

科学的研究の応用

Deacylation Studies

This compound has been used in the study of deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides . The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

Preparation of Anionic Surfactants

Phosphorylated derivatives of this compound have proven valuable in the preparation of anionic surfactants . These surfactants have a wide range of applications, including detergents, emulsifiers, and dispersants.

Intermediate for Glucosylations

It is an important D-glucopyranose derivative for glucosylations and other reactions . This makes it a valuable intermediate in the synthesis of various complex molecules.

Synthesis of 1-C-α-D-glucopyranose Derivatives

This compound has been used in the preparation of the α-glucopyranosyl chloride, which is a key intermediate in the synthesis of 1-C-α-D-glucopyranose derivatives .

Construction of Quinoline-based Glycoconjugates

Propargyl glucopyranoside, a derivative of this compound, has been used in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Biological Activities of Plants

A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . This compound could potentially be used in the synthesis of these glycosides, contributing to the development of new plant-based medicines.

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

CAS RN |

13350-45-3 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)